molecular formula C16H12N3O+ B10801123 5,9-Diaminobenzo[a]phenoxazin-7-ium

5,9-Diaminobenzo[a]phenoxazin-7-ium

Cat. No.: B10801123
M. Wt: 262.29 g/mol
InChI Key: PNEZKPARQSZCID-UHFFFAOYSA-O
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Preparation Methods

The synthesis of 5,9-Diaminobenzo[a]phenoxazin-7-ium typically involves the reaction of 7-chloro-5,8-quinolinequinone with 2-aminophenol in the presence of sodium acetate . This reaction produces 1-azabenzo[a]phenoxazin-5-one, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

5,9-Diaminobenzo[a]phenoxazin-7-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,9-Diaminobenzo[a]phenoxazin-7-ium has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a fluorescent dye for staining cells and tissues, allowing researchers to visualize cellular structures and processes. Additionally, it is used in the development of organic light-emitting diodes and dye-sensitized solar cells, contributing to advancements in material science and renewable energy .

Mechanism of Action

The mechanism of action of 5,9-Diaminobenzo[a]phenoxazin-7-ium involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, affecting their activity and leading to changes in cellular processes . The specific pathways involved depend on the context of its application, whether in chemotherapy, fluorescence imaging, or material science.

Comparison with Similar Compounds

5,9-Diaminobenzo[a]phenoxazin-7-ium is unique compared to other phenoxazine derivatives due to its specific structural features and functional groups. Similar compounds include 5,9-bis(diethylamino)benzo[a]phenoxazin-7-ium chloride and this compound acetate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H12N3O+

Molecular Weight

262.29 g/mol

IUPAC Name

(9-aminobenzo[a]phenoxazin-5-ylidene)azanium

InChI

InChI=1S/C16H11N3O/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13/h1-8,18H,17H2/p+1

InChI Key

PNEZKPARQSZCID-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N

physical_description

Deep green powder;  [MSDSonline]

Origin of Product

United States

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